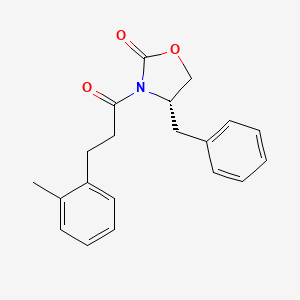

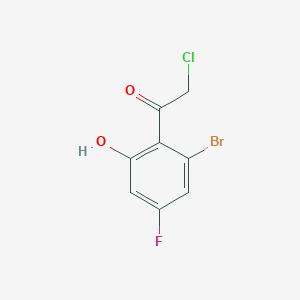

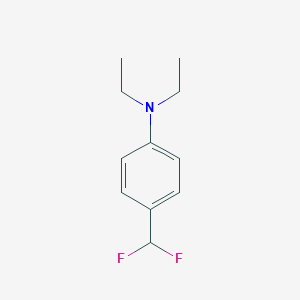

![molecular formula C22H28O2 B13720175 (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of etonogestrel involves several steps and intermediates. One of the methods includes the following steps :

Starting Material: The synthesis begins with a suitable steroidal precursor.

Introduction of Functional Groups: The 11-methylene group is introduced through microbiological hydroxylation, followed by transformation to the key intermediate.

Cyclization: A palladium-catalyzed cyclization reaction is employed as a key step.

Final Steps:

Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Etonogestrel undergoes several types of chemical reactions, including :

Oxidation: Etonogestrel can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in etonogestrel.

Substitution: Substitution reactions can occur at specific positions on the steroid backbone.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions include hydroxylated and reduced derivatives of etonogestrel .

Aplicaciones Científicas De Investigación

Etonogestrel has a wide range of scientific research applications :

Chemistry: Used as a model compound for studying steroid chemistry and synthetic methodologies.

Biology: Investigated for its effects on reproductive biology and hormone regulation.

Medicine: Widely used in contraceptive devices, providing long-acting reversible contraception. It is also studied for its potential therapeutic applications in hormone replacement therapy.

Industry: Utilized in the development of advanced drug delivery systems, such as intravaginal rings and subdermal implants.

Mecanismo De Acción

Etonogestrel exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs, including the female reproductive tract, mammary gland, hypothalamus, and pituitary . It inhibits fertility by :

Impairing the release of luteinizing hormone: , which is crucial for ovulation.

Increasing the viscosity of cervical mucus: , hindering the passage of spermatozoa.

Altering the lining of the uterus: , preventing the implantation of fertilized eggs.

Comparación Con Compuestos Similares

Etonogestrel is compared with other synthetic progestins such as desogestrel, levonorgestrel, and norethisterone :

Desogestrel: Etonogestrel is a biologically active metabolite of desogestrel, offering a longer duration of action.

Levonorgestrel: Both are used in contraceptive devices, but etonogestrel provides a more prolonged effect.

Norethisterone: Etonogestrel has a higher binding affinity to progesterone receptors, making it more effective in certain applications.

Etonogestrel’s uniqueness lies in its long-acting nature and high efficacy in contraceptive applications, making it a preferred choice in modern contraceptive devices .

Propiedades

Fórmula molecular |

C22H28O2 |

|---|---|

Peso molecular |

324.5 g/mol |

Nombre IUPAC |

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17?,18?,19?,20?,21-,22-/m0/s1 |

Clave InChI |

GCKFUYQCUCGESZ-OGKXSSEESA-N |

SMILES isomérico |

CC[C@]12CC(=C)C3C(C1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34 |

SMILES canónico |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

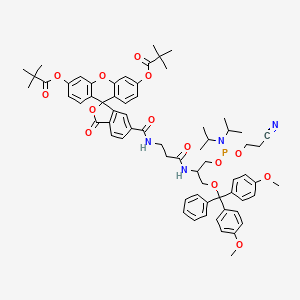

![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)

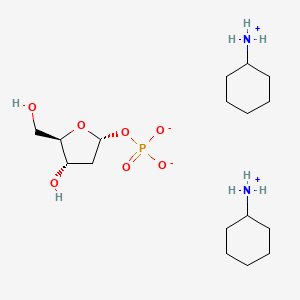

![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)

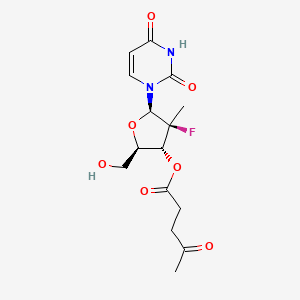

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)

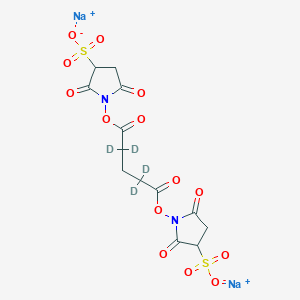

![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)